Synthetic Efficiency in Tamoxifen Synthesis
In a validated three-step synthetic route from commercially available 1,2-diphenylbutan-1-one, 1-(p-methoxyphenyl)-1,2-diphenylbutanol serves as the critical tertiary alcohol intermediate, enabling a stereocontrolled syn-elimination that produces tamoxifen with 97:3 stereoselectivity and 78% overall yield . This performance establishes a quantifiable benchmark for synthetic efficiency that directly informs procurement decisions for tamoxifen manufacturing processes .
| Evidence Dimension | Tamoxifen synthetic route efficiency (overall yield and stereoselectivity) |
|---|---|
| Target Compound Data | 78% overall yield; 97:3 Z/E stereoselectivity |
| Comparator Or Baseline | Alternative synthetic routes not employing this specific tertiary alcohol intermediate (e.g., McMurry coupling, carbometallation approaches) |
| Quantified Difference | Not explicitly quantified for all alternatives in the source; however, the three-step route using this compound establishes a documented high-yield, high-stereoselectivity benchmark |
| Conditions | Three-step synthesis from 1,2-diphenylbutan-1-one via bis(2,6-xylyl)phosphate formation and syn-elimination |
Why This Matters
A documented 78% overall yield with 97:3 stereoselectivity provides a validated, scalable process benchmark that procurement teams can use to evaluate synthetic route feasibility and cost-per-kilogram projections when sourcing this intermediate.
